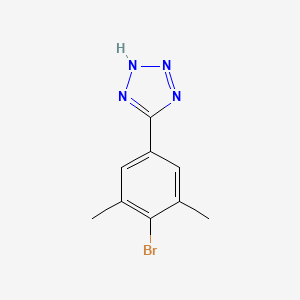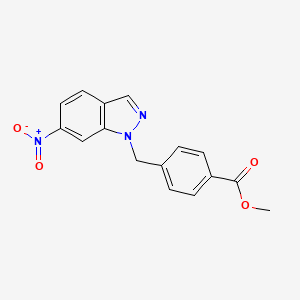
1-CHLOROHEPTADECANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CHLOROHEPTADECANE is an organic compound with the molecular formula C₁₇H₃₅Cl It is a chlorinated derivative of heptadecane, a straight-chain alkane with 17 carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-CHLOROHEPTADECANE can be synthesized through the chlorination of heptadecane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions must be carefully controlled to ensure the selective formation of the 1-chloro derivative.
Industrial Production Methods
In an industrial setting, the production of heptadecane, 1-chloro- may involve continuous flow reactors where heptadecane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-CHLOROHEPTADECANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form chlorinated alcohols or carboxylic acids.
Reduction Reactions: The chlorine atom can be removed through reduction reactions to regenerate heptadecane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various alkyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: The primary product is heptadecane.
Wissenschaftliche Forschungsanwendungen
1-CHLOROHEPTADECANE has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism by which heptadecane, 1-chloro- exerts its effects involves the interaction of the chlorine atom with various molecular targets. In biological systems, the compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution and other reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecane, 1-chloro-: A chlorinated derivative of hexadecane with similar chemical properties but a shorter carbon chain.
Octadecane, 1-chloro-: A chlorinated derivative of octadecane with a longer carbon chain.
Uniqueness
1-CHLOROHEPTADECANE is unique due to its specific carbon chain length, which influences its physical and chemical properties. Compared to its shorter and longer chain analogs, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62016-75-5 |
|---|---|
Molekularformel |
C17H35Cl |
Molekulargewicht |
274.9 g/mol |
IUPAC-Name |
1-chloroheptadecane |
InChI |
InChI=1S/C17H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3 |
InChI-Schlüssel |
FGIOHOBVUCNHBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile](/img/structure/B8651754.png)




![3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropylidene]azetidine](/img/structure/B8651781.png)





![Thiazolo[4,5-d]pyrimidin-7(4H)-one, 5-methyl-4-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(4-morpholinyl)-](/img/structure/B8651839.png)


